

# Early-phase clinical trial data for Bretisilocin

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## Compound of Interest

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An In-depth Technical Guide on the Early-Phase Clinical Trial Data of **Bretisilocin** (GM-2505)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bretisilocin** (formerly GM-2505) is a novel, short-acting tryptamine derivative under development for the treatment of Major Depressive Disorder (MDD).[1][2] It is a serotonergic psychedelic that acts as a potent agonist at the 5-HT<sub>2A</sub> receptor and also promotes serotonin release.[3][4][5] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, **Bretisilocin** has shown promise in early-phase clinical trials, demonstrating rapid and durable antidepressant effects.[1][6][7] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental protocols, and the underlying signaling pathway of **Bretisilocin**.

## Pharmacodynamics and Mechanism of Action

**Bretisilocin's** primary mechanism of action is the activation of the serotonin 2A (5-HT<sub>2A</sub>) receptor, a G protein-coupled receptor (GPCR).[3][8] In addition to its 5-HT<sub>2A</sub> receptor agonism, it also acts as a serotonin releasing agent.[1][4] Preclinical data indicate its activity at various serotonin receptors, as detailed in the table below.

| Receptor/Transporter | Activity      | EC50 / IC50 (nM) | Emax (%)     |
|----------------------|---------------|------------------|--------------|
| 5-HT2A Receptor      | Agonist       | 8.4–15.7         | 87.6         |
| 5-HT1A Receptor      | Weak Activity | 16,918           | 83.0         |
| Serotonin Reuptake   | Inhibitor     | 418.9            | Not Reported |

Table 1: Preclinical Pharmacodynamic Profile of **Bretisilocin**.[\[1\]](#)

## Clinical Data: Phase 2a Study (NCT06236880)

A Phase 2a randomized, double-blind, active-comparator study was conducted to evaluate the safety, tolerability, and preliminary efficacy of **Bretisilocin** in patients with MDD.[\[2\]](#)[\[4\]](#)

### Efficacy Results

The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

| Timepoint                          | 10 mg Bretisilocin<br>(Change from Baseline) | 1 mg Active<br>Comparator<br>(Change from Baseline) | Between-Group<br>Difference |
|------------------------------------|--|---|-----------------------------|
| 24 Hours                           | -18.5  | Not Reported  | Not Reported                |
| Day 14                             | -21.6  | -12.1   | -9.5 (p=0.003)              |
| Day 29 (after 15mg dose on Day 15) | -28.0  | -21.1   | -6.9                        |
| Day 74                             | -25.1  | Not Reported  | Not Reported                |

Table 2: Change in MADRS Total Score from Baseline.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

| Timepoint | 10 mg Bretisilocin | 1 mg Active Comparator |
|-----------|--------------------|------------------------|
| Day 14    | 70%                | 25%                    |
| Day 29    | 94%                | 55%                    |

Table 3: Remission Rates (MADRS Score  $\leq 10$ ).[\[4\]](#)[\[5\]](#)[\[7\]](#)

The study demonstrated a rapid onset of antidepressant effect within 24 hours, which was sustained and deepened over the observation period.[\[2\]](#)[\[4\]](#)[\[7\]](#) **Bretisilocin** was reported to be well-tolerated with no serious adverse events.[\[6\]](#)[\[9\]](#)

## Experimental Protocols

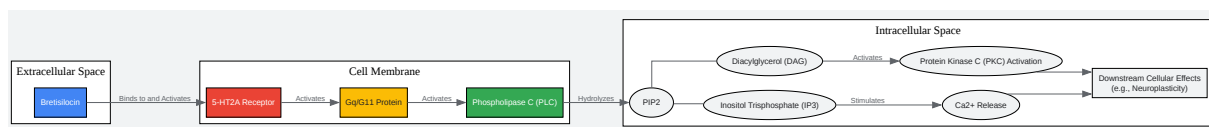
### Phase 2a Clinical Trial (NCT06236880)

- Study Design: A Phase 2a, randomized, double-blind, active-comparator study.[\[2\]](#)[\[4\]](#)
- Patient Population: 40 patients with a diagnosis of recurrent Major Depressive Disorder (MDD) without psychotic features, according to DSM-5 criteria.[\[2\]](#)[\[3\]](#) Ages ranged from 18 to 65 years, with a BMI of 18.0 to 35.0 kg/m<sup>2</sup>.[\[2\]](#) Comorbid anxiety disorders and cluster C personality disorders were permitted if MDD was the primary diagnosis.[\[2\]](#)
- Dosing Regimen:
  - Day 1: Patients were randomized (1:1) to receive a single intravenous (IV) infusion of either 10 mg of **Bretisilocin** or a 1 mg low-dose active comparator.[\[2\]](#)[\[4\]](#)[\[10\]](#)
  - Day 15: All patients received a second IV infusion of 15 mg of **Bretisilocin**.[\[2\]](#)[\[4\]](#)[\[10\]](#)
- Key Inclusion Criteria:
  - Diagnosis of recurrent MDD without psychotic features (DSM-5).[\[2\]](#)
  - Age 18-65 years, inclusive.[\[2\]](#)
  - BMI 18.0-35.0 kg/m<sup>2</sup>, inclusive.[\[2\]](#)
- Key Exclusion Criteria:

- Current or recent history of clinically significant suicidal ideation or behaviors.[2][11]
- History of alcohol and/or drug use disorder within the last 12 months.[2]
- Any concomitant disease or condition that could interfere with the study.[2]
- Assessments:
  - Efficacy: Montgomery-Åsberg Depression Rating Scale (MADRS).
  - Safety and Tolerability: Monitoring of adverse events, ECG, vital signs, and blood sampling for pharmacokinetics (PK) and safety.[3]
  - Pharmacodynamics: Resting-state electroencephalogram (rsEEG).[3]
- Non-Pharmacological Support: The trial included psychological support/education and safety monitoring. Psychotherapy credentials were not required for the facilitators.[10]

## Signaling Pathway

**Bretisilocin** exerts its effects primarily through the 5-HT<sub>2A</sub> receptor, a Gq/G11 protein-coupled receptor.[8] Activation of this receptor initiates a downstream signaling cascade.

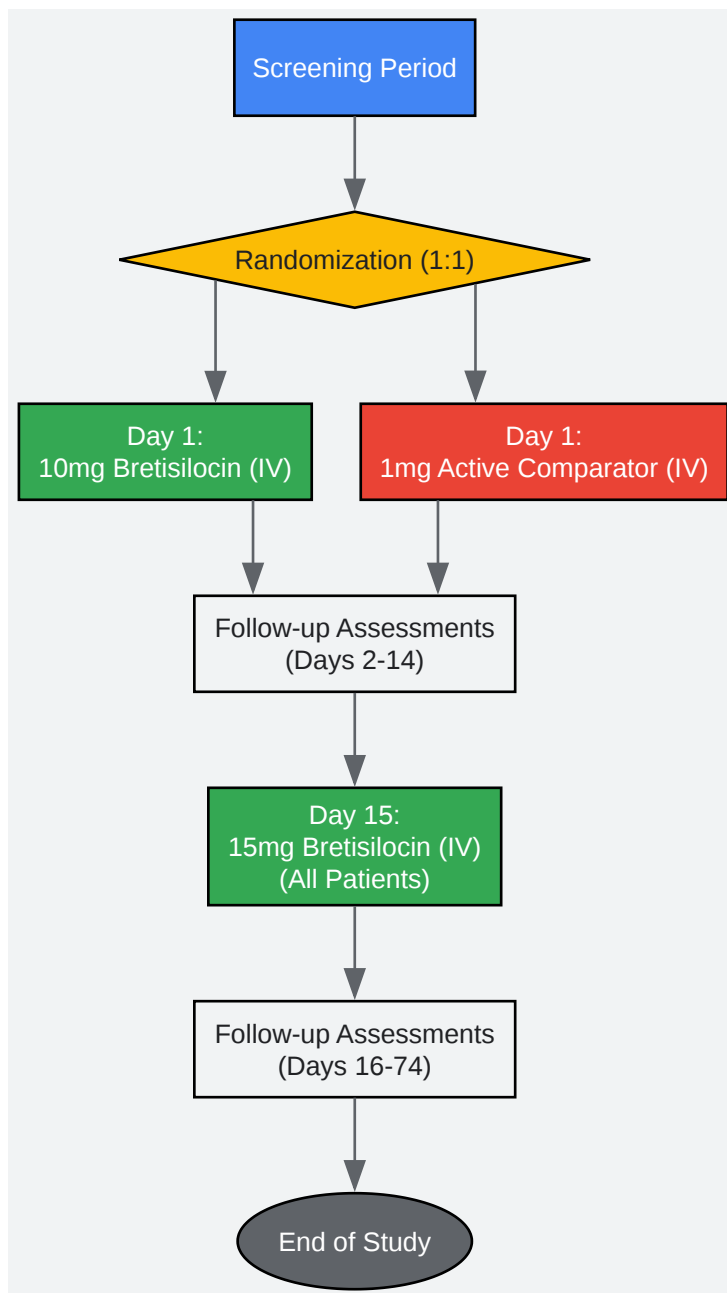


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Caption: **Bretisilocin**-mediated 5-HT<sub>2A</sub> receptor signaling cascade.

## Experimental Workflow

The workflow for the Phase 2a clinical trial is outlined below.



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Caption: Phase 2a clinical trial workflow for **Bretisillocin**.

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